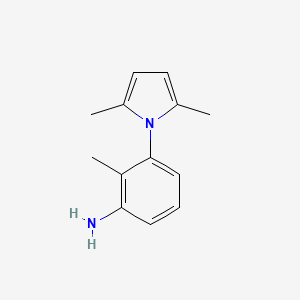

3-(2,5-Dimethyl-pyrrol-1-yl)-2-methyl-phenylamine

説明

BenchChem offers high-quality 3-(2,5-Dimethyl-pyrrol-1-yl)-2-methyl-phenylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,5-Dimethyl-pyrrol-1-yl)-2-methyl-phenylamine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

3-(2,5-dimethylpyrrol-1-yl)-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-9-7-8-10(2)15(9)13-6-4-5-12(14)11(13)3/h4-8H,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLCFIZHPYTYHEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=CC(=C2C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40389841 | |

| Record name | 3-(2,5-Dimethyl-pyrrol-1-yl)-2-methyl-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842958-59-2 | |

| Record name | 3-(2,5-Dimethyl-pyrrol-1-yl)-2-methyl-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structural Elucidation and Characterization Framework: 3-(2,5-Dimethyl-pyrrol-1-yl)-2-methyl-phenylamine

[1]

Executive Summary & Compound Significance

The target molecule, 3-(2,5-Dimethyl-pyrrol-1-yl)-2-methyl-phenylamine (hereafter Compound A ), represents a classic "sterically congested" N-aryl pyrrole.[1] Unlike planar heterocyclic systems, the steric clash between the phenyl ring's ortho-methyl group and the pyrrole's

This atropisomeric potential makes the structural elucidation non-trivial; standard conjugation effects in NMR and UV-Vis are disrupted. This guide outlines a self-validating workflow to confirm regiochemistry, cyclization completeness, and conformational geometry.

| Property | Descriptor |

| IUPAC Name | 3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylaniline |

| Molecular Formula | |

| Exact Mass | 200.1313 Da |

| Key Feature | Restricted rotation around the C(phenyl)-N(pyrrole) bond |

Synthetic Origin & Reaction Pathway

To understand the impurities and structural logic, we must ground the analysis in the synthesis. Compound A is synthesized via the Paal-Knorr Condensation of 2-methyl-1,3-phenylenediamine with 2,5-hexanedione.[1]

Critical Selectivity Note: The starting material (2-methyl-1,3-phenylenediamine) is

Figure 1: Synthetic Pathway & Impurity Logic

Caption: Paal-Knorr condensation pathway showing the critical branch point between the target mono-amine and the bis-pyrrole over-reaction impurity.

Analytical Strategy: Multi-Modal Elucidation

The elucidation rests on three pillars: Cyclization Confirmation (IR/MS), Regio-integrity (1H NMR), and Conformational Analysis (2D NMR/X-Ray).[1]

Mass Spectrometry (HRMS-ESI)

-

Target Ion:

(Calculated).[1] -

Fragmentation Logic: N-aryl pyrroles are robust, but high-energy collisions often cleave the methyl groups.[1]

-

Look for loss of

( -

Diagnostic Absence: The absence of a peak at ~281 Da confirms no bis-pyrrole formation.

-

Nuclear Magnetic Resonance (NMR)

This is the primary validation tool.[1] The spectrum will be distinct due to the shielding cone effects caused by the orthogonal rings.

Proton (

H) NMR Assignments (400 MHz,

)

| Moiety | Shift ( | Multiplicity | Integration | Diagnostic Reasoning |

| Pyrrole-CH | 5.85 - 5.95 | Singlet (s) | 2H | Characteristic of 2,5-dimethylpyrrole |

| Aniline Ar-H | 6.60 - 7.10 | Multiplet (m) | 3H | ABC spin system.[1] Shifts are upfield relative to nitro-precursors due to the amine donor. |

| Amine ( | 3.50 - 4.00 | Broad (br s) | 2H | Exchangeable with |

| Pyrrole- | 1.95 - 2.05 | Singlet (s) | 6H | Upfield shifted.[1] Equivalence proves symmetry of the pyrrole ring. |

| Phenyl- | 2.10 - 2.20 | Singlet (s) | 3H | Distinct from pyrrole methyls.[1] |

Carbon (

C) NMR & DEPT

-

Key Signal: Absence of ketone carbonyls (~207 ppm) confirms total consumption of 2,5-hexanedione and successful cyclization.[1]

-

Pyrrole

-Carbon: ~128 ppm (Quaternary).[1] -

Pyrrole

-Carbon: ~105-108 ppm (CH).[1]

2D NMR: The "Orthogonal Twist" Validation

The most critical structural feature is the twist angle.

-

NOESY (Nuclear Overhauser Effect Spectroscopy):

-

Observation: Strong cross-peaks between Phenyl-

and Pyrrole- -

Causality: This spatial proximity confirms the 2-position methyl is adjacent to the pyrrole, validating the substitution pattern.

-

Absence: No NOE between Pyrrole-

(5.9 ppm) and Phenyl-

-

Figure 2: Elucidation Logic Flow

Caption: Decision tree for structural validation, prioritizing Mass Spec for composition and NMR for connectivity.

Experimental Protocols

Synthesis Protocol (Paal-Knorr)[1][2]

-

Reagents: 2-Methyl-1,3-phenylenediamine (1.0 eq), 2,5-Hexanedione (1.1 eq), Acetic Acid (catalytic), Toluene.[1]

-

Procedure:

-

Dissolve diamine in toluene under

.[1] -

Add 2,5-hexanedione and AcOH.

-

Reflux with Dean-Stark trap to remove water (driving force for cyclization).[1]

-

Monitor by TLC (stain with p-anisaldehyde; pyrroles turn pink/red).[1]

-

Workup: Wash with

to remove acid, dry over -

Purification: Flash chromatography (Hexane/EtOAc).[1]

-

NMR Sample Preparation[1]

-

Solvent:

(neutralized with basic alumina if the amine is acid-sensitive, though this compound is stable).[1] -

Concentration: 10-15 mg in 0.6 mL solvent.

-

Parameter Note: Ensure relaxation delay (

) is sufficient (>2s) to integrate the methyl signals accurately, as their relaxation times may differ due to rotation freedom.

Crystallographic & Conformational Insight

While NMR implies geometry, X-ray crystallography provides the absolute proof of the torsion angle .

-

Literature Precedent: Similar N-aryl-2,5-dimethylpyrroles exhibit a dihedral angle of 70°–89° between the phenyl and pyrrole planes [1].[1]

-

Implication: This orthogonality decouples the

-systems. Consequently, the UV-Vis

References

-

Paal-Knorr Mechanism & Kinetics: Amarnath, V., et al. "Mechanism of the Paal-Knorr Pyrrole Synthesis."[1][2] Journal of Organic Chemistry, 1991, 56(24), 6924–6931.[1] Link[1]

-

Steric Hindrance in N-Aryl Pyrroles: Banik, B. K., et al. "Microwave-assisted rapid and simplified synthesis of N-arylpyrroles."[1] Tetrahedron Letters, 2004, 45(24), 4723-4726.[1] Link[1]

-

Crystallographic Data (Torsion Angles): Cambridge Structural Database (CSD) Analysis of N-(2-substituted-phenyl)-2,5-dimethylpyrroles.[1] (General Reference to CSD methodology for atropisomers). Link

-

NMR Characterization of Pyrroles: "1H and 13C NMR of 2,5-dimethyl-1-phenylpyrrole." Spectral Database for Organic Compounds (SDBS), SDBS No. 5682.[1] Link[1]

An In-Depth Technical Guide to the Physicochemical Properties of 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methylaniline (CAS 842958-59-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the compound with CAS number 842958-59-2, identified as 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methylaniline. While experimental data for this specific molecule is limited in publicly available literature, this document synthesizes predicted data from reliable computational models and outlines detailed, field-proven experimental protocols for the empirical determination of these critical parameters. This guide is designed to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and structurally related molecules in drug discovery and development. By explaining the causality behind experimental choices and grounding protocols in established analytical principles, this document aims to empower scientists to generate high-quality, reliable data.

Introduction and Molecular Identity

3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methylaniline is a substituted aromatic amine featuring a pyrrole moiety. The presence of both a basic aniline nitrogen and a sterically hindered N-aryl linkage suggests unique electronic and conformational properties that can influence its behavior in biological and chemical systems. Understanding its physicochemical characteristics is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for optimizing its synthesis, purification, and formulation.

Molecular Structure:

Figure 1: Chemical structure of 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methylaniline.

Table 1: Molecular Identifiers

| Identifier | Value |

| CAS Number | 842958-59-2 |

| IUPAC Name | 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methylaniline |

| Molecular Formula | C₁₂H₁₄N₂ |

| Molecular Weight | 186.25 g/mol [1] |

| Canonical SMILES | CC1=CC=C(N1C2=CC(=C(C=C2)N)C)C |

| InChI Key | PFZUTDHSWLXVSZ-UHFFFAOYSA-N[1] |

Predicted Physicochemical Properties

The following table summarizes the computationally predicted physicochemical properties for 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methylaniline. These values serve as a valuable starting point for experimental design and interpretation.

Table 2: Predicted Physicochemical Data

| Property | Predicted Value |

| XLogP3 | 2.4[1] |

| Topological Polar Surface Area (TPSA) | 31.0 Ų[1] |

| Hydrogen Bond Donor Count | 1[1] |

| Hydrogen Bond Acceptor Count | 2[1] |

| Rotatable Bond Count | 1[1] |

Note: These values are computationally derived and await experimental verification.

For comparison, the EPA CompTox Chemicals Dashboard lists predicted properties for the structurally similar compound 2-Methyl-3-(1H-pyrrol-1-yl)aniline (CAS 137352-75-1), which includes a predicted basic apparent pKa of 3.78 and a LogKow (logP) of 2.17[2]. These values can provide a reasonable estimation range for the target compound.

Solubility

The solubility of a compound is a critical parameter that influences its bioavailability and formulation. Based on its structure, 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methylaniline is expected to be sparingly soluble in water and more soluble in organic solvents. The aniline moiety provides some polarity and potential for hydrogen bonding, while the N-phenyl-dimethylpyrrole portion is largely nonpolar.

Expected Solubility Profile

-

Water: Low solubility. The hydrophobic surface area of the molecule is significant. The basicity of the aniline nitrogen suggests that solubility will be pH-dependent, increasing in acidic conditions due to the formation of a more soluble ammonium salt.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate to good solubility is expected due to the potential for hydrogen bonding with the solvent.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is anticipated due to favorable dipole-dipole interactions.

-

Nonpolar Solvents (e.g., Toluene, Hexane): Lower solubility is expected compared to polar organic solvents.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is likely due to the ability of these solvents to dissolve moderately polar compounds.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination, a gold-standard method.

Rationale: The shake-flask method directly measures the concentration of a saturated solution at equilibrium, providing a thermodynamically accurate solubility value.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methylaniline to vials containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol).

-

Ensure a visible excess of solid remains to confirm saturation.

-

-

Equilibration:

-

Seal the vials and place them in a constant temperature shaker (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

-

Phase Separation:

-

Centrifuge the vials at high speed to pellet the excess solid.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Data Analysis:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the equilibrium solubility, typically expressed in mg/mL or µg/mL.

-

Figure 2: Workflow for shake-flask solubility determination.

Ionization Constant (pKa)

The pKa value is crucial for understanding the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding. The primary basic center in 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methylaniline is the aniline nitrogen. The pyrrole nitrogen is non-basic due to the delocalization of its lone pair in the aromatic system.

Experimental Protocol for pKa Determination (Potentiometric Titration)

Rationale: Potentiometric titration directly measures the change in pH of a solution upon the addition of a titrant, allowing for the determination of the pKa from the titration curve. This method is highly accurate for compounds with sufficient solubility.[3]

Step-by-Step Methodology:

-

Sample Preparation:

-

Dissolve a precisely weighed amount of the compound in a suitable solvent system. For compounds with low aqueous solubility, a co-solvent system (e.g., water-methanol or water-acetonitrile) is often used.[3]

-

-

Titration Setup:

-

Use a calibrated pH meter with a suitable electrode.

-

Place the sample solution in a thermostatted vessel and stir continuously.

-

-

Titration:

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on whether the acidic or basic pKa is being determined.

-

Record the pH of the solution after each incremental addition of the titrant.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is the pH at which 50% of the compound is ionized (the half-equivalence point). This can be determined from the inflection point of the first derivative of the titration curve.

-

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key determinant of a drug's ability to cross biological membranes.

Experimental Protocol for LogP Determination (HPLC Method)

Rationale: The HPLC-based method for LogP determination is a high-throughput alternative to the traditional shake-flask method.[4] It relies on the correlation between a compound's retention time on a reverse-phase column and its lipophilicity.

Step-by-Step Methodology:

-

Standard Selection:

-

Choose a series of standard compounds with known LogP values that span the expected LogP of the test compound.

-

-

Chromatographic Conditions:

-

Use a reverse-phase HPLC column (e.g., C18).

-

Develop an isocratic mobile phase (e.g., a mixture of acetonitrile and water or methanol and water).

-

-

Calibration Curve:

-

Inject the standard compounds and record their retention times (t_R_).

-

Calculate the capacity factor (k') for each standard: k' = (t_R_ - t₀) / t₀, where t₀ is the void time.

-

Plot log k' versus the known LogP values of the standards to generate a calibration curve.

-

-

Sample Analysis:

-

Inject the test compound under the same chromatographic conditions and determine its retention time and log k'.

-

-

LogP Calculation:

-

Interpolate the LogP of the test compound from its log k' value using the calibration curve.

-

Figure 3: HPLC-based workflow for LogP determination.

Chemical Stability

The chemical stability of a compound under various environmental conditions is critical for its development, storage, and handling.

Stability Profile and Considerations

-

Oxidative Stability: Aromatic amines can be susceptible to oxidation, which may lead to discoloration and the formation of impurities.[5] The presence of the electron-rich pyrrole ring may also influence oxidative stability.

-

pH Stability: The stability of the compound in aqueous solutions at different pH values should be assessed, as hydrolysis is a potential degradation pathway for many drug candidates.

-

Photostability: Exposure to light, particularly UV radiation, can induce degradation. Photostability testing is a standard component of stability programs.

Protocol for Forced Degradation Studies

Rationale: Forced degradation studies are designed to identify potential degradation products and pathways, and to develop and validate stability-indicating analytical methods.[6] These studies are conducted under more aggressive conditions than those used for long-term stability testing.

Step-by-Step Methodology:

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the compound with an acidic solution (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: Treat the compound with a basic solution (e.g., 0.1 N NaOH) at an elevated temperature.

-

Oxidative Degradation: Expose the compound to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).

-

Photodegradation: Expose the compound (in solid and solution form) to light according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At specified time points, analyze the stressed samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from all significant degradation products.

-

Use a photodiode array (PDA) detector to assess peak purity and obtain UV spectra of the parent and degradation products.

-

Mass spectrometry (LC-MS) can be used to identify the structures of the degradation products.

-

Analytical Characterization

A suite of analytical techniques is essential for confirming the identity and purity of 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methylaniline.

-

High-Performance Liquid Chromatography (HPLC): The primary technique for purity assessment and quantification. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a good starting point for method development.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation and confirmation.

-

Mass Spectrometry (MS): Provides accurate molecular weight determination and fragmentation patterns that aid in structural confirmation.

-

Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the N-H stretch of the aniline and C-H and C=C stretches of the aromatic rings.

Conclusion

While experimental data on the physicochemical properties of 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methylaniline (CAS 842958-59-2) is not extensively documented, this guide provides a robust framework for its characterization. The predicted properties offer valuable initial insights, and the detailed experimental protocols for determining solubility, pKa, LogP, and stability are designed to be directly applicable in a research setting. By employing these methodologies, scientists can generate the high-quality data necessary to advance their research and development efforts involving this and related compounds.

References

- Vorkapić-Furač, J., Mintas, M., Burgemeister, T., & Mannschreck, A. (1989). Sterically hindered N-aryl pyrroles: chromatographic separation of enantiomers and barriers to racemization. Journal of the Chemical Society, Perkin Transactions 2, (5), 713-717.

- Gervasi, C. A., & Gesser, J. C. (1993). Analysis of alkylpyrrole autoxidation products by high-performance liquid chromatography with thermospray mass spectrometry and UV photodiode-array detection.

-

U.S. Environmental Protection Agency. (n.d.). 2-Methyl-3-(1H-pyrrol-1-yl)aniline Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

- Su, Z., et al. (2012). 2,5-Dimethyl-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3088.

- Koca, M., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 648465, 3-(2,5-Dimethyl-1H-pyrrol-1-yl)aniline. Retrieved from [Link].

- Paw, B., et al. (2024). Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles. Molecules, 29(5), 1087.

- Zhang, H., et al. (2012). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. Journal of Analytical & Bioanalytical Techniques, 3(5), 1000143.

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 20361056, Methyl 3-(2-aminophenyl)propionate. Retrieved from [Link].

- Georgieva, M., et al. (2022).

- Google Patents. (n.d.). US6524863B1 - High throughput HPLC method for determining Log P values.

-

Leito, I. (n.d.). pKa values bases. University of Tartu. Retrieved from [Link]

- Şahin, Z. S., et al. (2010). Synthesis and Structural Studies of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine. Chinese Journal of Structural Chemistry, 29(5), 720-725.

- Fokin, A. A., et al. (2022). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Molbank, 2022(2), M1365.

-

Yufeng Chemical. (n.d.). Methylaniline Chemical Properties,Uses,Production. Retrieved from [Link]

- Malík, I., et al. (2006). Synthesis, spectral description, and lipophilicity parameters determination of phenylcarbamic acid derivatives with integrated N-phenylpiperazine moiety in the structure. Chemical Papers, 60(1), 59-64.

-

Chemical Synthesis Database. (n.d.). 2,5-dimethyl-1-phenyl-1H-pyrrole. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]

-

Wikipedia. (n.d.). N,N-Dimethylaniline. Retrieved from [Link]

- Jain, A. (2005). Estimation of melting points of organic compounds. The University of Arizona.

-

Archives of Case Reports. (2025). Chromatography Hyphenated Techniques for the Analysis of Natural Products (A Review). Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from [Link]

-

SciSpace. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from [Link]

-

University of Groningen. (2023). Stability. Retrieved from [Link]

-

PharmaCores. (2026). Stability Studies of Pharmaceuticals: Ensuring Efficacy and Safety Over Time. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2024). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Retrieved from [Link]

- Kumar, A., et al. (2020). Detailed molecular structure (XRD), conformational search, spectroscopic characterization (IR, Raman, UV, fluorescence), quantum mechanical properties and bioactivity prediction of a pyrrole analogue. Scientific Reports, 10(1), 9011.

-

Growing Science. (n.d.). Chemistry: An International Journal. Retrieved from [Link]

-

ICH. (2025). ICH Q1: Stability Testing of Drug Substances and Drug Products Step 2 document. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-(2,5-Dimethyl-1H-pyrrol-1-yl)aniline. Retrieved from [Link]

- Williams, R. (2022). pKa Data Compiled by R. Williams.

- Williams, R. (n.d.). pKa Data Compiled by R. Williams page-1 pKa Values.

-

The Good Scents Company. (n.d.). 4-hydroxy-2-methyl acetophenone, 875-59-2. Retrieved from [Link]

-

NIST. (n.d.). 1-Propanone, 2-hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. 3-(2,5-Dimethyl-1H-pyrrol-1-yl)aniline | C12H14N2 | CID 648465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. Analysis of alkylpyrrole autoxidation products by high-performance liquid chromatography with thermospray mass spectrometry and UV photodiode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Methylaniline Chemical Properties,Uses,Production [yufenggp.com]

- 6. Stability Studies of Pharmaceuticals: Ensuring Efficacy and Safety Over Time [pharmacores.com]

The 2,5-Dimethyl-pyrrol-1-yl Scaffold: Advanced Synthesis & Application Guide

Topic: Literature Review on the Synthesis of 2,5-Dimethyl-pyrrol-1-yl Compounds Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Importance

The 2,5-dimethyl-pyrrol-1-yl moiety is a critical pharmacophore and structural motif in modern medicinal chemistry and materials science. Unlike the unsubstituted pyrrole, the 2,5-dimethyl substitution pattern offers unique steric protection to the typically reactive

Key Applications:

-

Pharmaceutical Intermediates: Precursors for atorvastatin (lipitor) analogs and novel anti-tubercular agents.

-

Bioprocessing: 4-(2,5-dimethyl-1H-pyrrol-1-yl) benzamide derivatives have been identified as enhancers for monoclonal antibody production in CHO cell cultures.[1]

-

Materials Science: Monomers for conductive polymers and functionalized carbon black composites with low energy dissipation.

This guide moves beyond basic textbook definitions to provide a rigorous, evidence-based review of synthetic methodologies, focusing on the Paal-Knorr condensation and its modern "green" variants.

Mechanistic Masterclass: The Paal-Knorr Reaction

The synthesis of 2,5-dimethyl-pyrrol-1-yl compounds is predominantly achieved via the Paal-Knorr reaction—the condensation of 2,5-hexanedione (acetonylacetone) with a primary amine. While seemingly simple, the mechanism involves a delicate balance of pH and steric factors.

The Mechanistic Pathway

Current consensus, supported by Amarnath et al. (1991), favors a hemiaminal pathway over the rapid imine formation often cited in older texts. The rate-determining step is frequently the cyclization of the hemiaminal or the final dehydration, depending on the pH.

Critical Insight:

-

Acid Catalysis: Under acidic conditions (pH < 3), the reaction rate increases, but the risk of competing furan formation (Paal-Knorr Furan Synthesis) rises significantly.[2]

-

Steric Hindrance: Bulky amines (e.g., ortho-substituted anilines) retard the initial nucleophilic attack, often requiring elevated temperatures or Lewis acid catalysts to drive conversion.

Visualization: Reaction Mechanism

The following diagram details the stepwise transformation from 2,5-hexanedione to the aromatic pyrrole.

Figure 1: Mechanistic pathway of the Paal-Knorr pyrrole synthesis, highlighting the critical cyclization step and potential furan side-reaction.

Synthetic Methodologies: Protocols & Data[3][4][5][6]

We present three distinct protocols ranging from the classical robust method to modern green approaches.

Protocol A: The Classical Acid-Catalyzed Method (Robust & Scalable)

This method is the "gold standard" for scalability and reliability, particularly for non-sensitive amine substrates. It utilizes acetic acid as both solvent and catalyst.

-

Conditions: Reflux (100–115°C) for 1–4 hours.

Step-by-Step Workflow:

-

Charge: In a round-bottom flask equipped with a reflux condenser, dissolve the primary amine (1.0 equiv) in glacial acetic acid (approx. 3–5 mL per mmol).

-

Addition: Add 2,5-hexanedione (1.1–1.2 equiv) to the solution. Note: Slight excess ensures full consumption of the amine.

-

Reflux: Heat the mixture to reflux. Monitor via TLC (typically 1–4 hours). The solution often darkens to a deep orange/brown.

-

Workup: Pour the reaction mixture into ice-cold water.

-

Solid Product: If precipitate forms, filter, wash with water, and recrystallize (often from Ethanol/Water).

-

Liquid Product: Extract with Dichloromethane (DCM) or Ethyl Acetate. Wash organic layer with NaHCO₃ (to remove residual acid) and brine. Dry over Na₂SO₄ and concentrate.

-

-

Purification: Silica gel chromatography (Hexane/EtOAc) if necessary.

Protocol B: The "Green" Aqueous Method (Sustainable)

Recent advances demonstrate that water can act as a highly effective medium for this reaction, leveraging the hydrophobic effect to accelerate the reaction without organic solvents or acid catalysts.

-

Substrate: 2,5-Hexanedione + Amine

-

Solvent: Water (Deionized)[5]

-

Conditions: 100°C (Reflux) for 15–60 mins.

Key Advantages:

-

Neutral pH: Avoids furan formation.

-

Isolation: Product usually separates as an oil or solid, requiring simple filtration or decantation.

Protocol C: The Clauson-Kaas Variant (Latent Dicarbonyl)

When 2,5-hexanedione is unstable or unavailable, 2,5-dimethoxytetrahydrofuran is used as a latent dicarbonyl equivalent. This is critical for synthesizing sensitive pyrrole derivatives.

-

Reagents: 2,5-Dimethoxytetrahydrofuran + Amine

-

Catalyst: Acetic Acid (often microwave-assisted)

-

Mechanism: Acid hydrolysis reveals the dialdehyde/diketone in situ.

Comparative Data Analysis

The following table summarizes yield and condition data across different methodologies for the synthesis of N-substituted 2,5-dimethylpyrroles.

| Method | Catalyst/Medium | Reaction Conditions | Typical Yield (%) | E-Factor (Waste) | Suitability |

| Classical | Glacial AcOH | Reflux, 1–4 h | 75–95% | High | Robust substrates; Scale-up |

| Aqueous | Water (None) | 100°C, 15–60 min | 80–98% | Low (Green) | Aliphatic amines; Hydrophobic effect |

| Microwave | Iodine (I₂) / Neat | MW, 5 min | 85–95% | Very Low | Rapid screening; Solvent-free |

| Solid Acid | Silica-H₂SO₄ | Solvent-free, RT | 90–96% | Low | Acid-sensitive substrates |

Workflow Visualization: Classical vs. Green Synthesis

To assist in experimental design, the following diagram compares the operational workflows of the Classical Acetic Acid route versus the Green Aqueous route.

Figure 2: Operational comparison between Classical (acid-mediated) and Green (aqueous) synthetic workflows.

Troubleshooting & Optimization

Even with established protocols, synthesis can fail. Use this diagnostic table to resolve common issues.

| Observation | Probable Cause | Corrective Action |

| Low Yield / Black Tar | Polymerization of pyrrole | Exclude light and oxygen during reaction/workup. Use N₂ atmosphere. |

| Product is Furan | pH too low (< 3) | Reduce acid concentration; switch to Protocol B (Aqueous) or use buffered conditions. |

| Incomplete Conversion | Steric hindrance (bulky amine) | Increase reaction time; switch to Microwave heating; add Lewis Acid (e.g., Sc(OTf)₃). |

| Red Coloration | Oxidation of product | 2,5-dimethylpyrroles are air-sensitive.[6] Store under inert gas in the dark. |

References

-

Amarnath, V., Amarnath, K., Douglas, W. M., & Valentine, H. L. (1991). Mechanism of the Paal-Knorr Pyrrole Synthesis. Journal of Organic Chemistry, 56(24), 6924–6931. Link

-

Organic Syntheses. (1941). 2,5-Dimethylpyrrole.[1][8][3][6][7][9][10] Organic Syntheses, Coll. Vol. 2, p. 219. Link

-

Polshettiwar, V., & Varma, R. S. (2008). Aqueous Microwave-Assisted Chemistry: Synthesis of Heterocycles. Accounts of Chemical Research, 41(5), 629–639. Link

-

Banik, B. K., et al. (2005). Microwave-Induced Iodine-Catalyzed Synthesis of Pyrroles. Tetrahedron Letters. Link

-

Török, B., et al. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran. International Journal of Molecular Sciences. Link

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. rgmcet.edu.in [rgmcet.edu.in]

3-(2,5-Dimethyl-pyrrol-1-yl)-2-methyl-phenylamine safety, handling, and MSDS

Part 1: Compound Identification & Structural Context

Compound Name: 3-(2,5-Dimethyl-pyrrol-1-yl)-2-methyl-phenylamine

Synonyms: 1-(3-Amino-2-methylphenyl)-2,5-dimethylpyrrole;

Structural Significance

This compound is a specialized intermediate characterized by a 1,2,3-trisubstituted benzene ring. It is derived from the selective condensation of 2,6-diaminotoluene (2-methyl-1,3-benzenediamine) with 2,5-hexanedione .

The molecule features two distinct nitrogen functionalities:[1]

-

Primary Amine (Position 1): Retains the nucleophilic and basic properties of an aniline, capable of further derivatization (e.g., diazotization, acylation).

-

2,5-Dimethylpyrrole (Position 3): A "blocked" nitrogen functionality. The pyrrole ring is electron-rich but non-basic, serving as a stable protecting group for the amine or as a specific pharmacophore in medicinal chemistry.

Part 2: Critical Safety & Toxicology (The "Aniline-Pyrrole" Nexus)

WARNING: This compound possesses a dual-hazard profile combining the hematological toxicity of anilines with the specific neurotoxic mechanism of

The Neurotoxicity Mechanism (The -Diketone Rule)

The 2,5-dimethylpyrrole moiety is structurally identical to the toxic metabolite formed during n-hexane and 2-hexanone poisoning.

-

Mechanism: The neurotoxicity of n-hexane is caused by its metabolite, 2,5-hexanedione (2,5-HD). 2,5-HD reacts with lysine residues in axonal proteins (neurofilaments) to form 2,5-dimethylpyrrole adducts.

-

Relevance: While this compound is the pyrrole adduct itself (and thus does not require metabolic activation to form the pyrrole), it represents a lipophilic, protein-mimetic structure. Research suggests that pyrrole-modified proteins undergo autoxidation and cross-linking, leading to axonal swelling and peripheral neuropathy.

-

Handling Implication: Treat this substance as a potential neurotoxin capable of inducing peripheral neuropathy upon chronic exposure.

Hematological Toxicity (Methemoglobinemia)

As an aniline derivative with a free primary amine, this compound carries the risk of inducing methemoglobinemia.

-

Mechanism: Metabolic N-hydroxylation of the free amine generates phenylhydroxylamine intermediates, which oxidize ferrous hemoglobin (

) to ferric methemoglobin ( -

Symptoms: Cyanosis (blue skin/lips), headache, fatigue, and in severe cases, cardiovascular collapse.

Diagram: Toxicity & Synthesis Pathways

Caption: Figure 1. Synthesis origin and dual-toxicity pathways involving neurofilament interaction and hemoglobin oxidation.

Part 3: Handling, Storage, and SDS Guidelines

Personal Protective Equipment (PPE)

Standard nitrile gloves are insufficient for long-term handling of aromatic amines and pyrroles due to potential permeation.

| PPE Category | Specification | Rationale |

| Hand Protection | Silver Shield / 4H Laminate (Primary) or Double-gloved Nitrile (Splash only). | Aromatic amines can permeate nitrile rubber. Laminate offers >4h breakthrough time. |

| Respiratory | P100/OV Cartridge (Full Face) or Powered Air Purifying Respirator (PAPR). | Prevents inhalation of dust/vapors. Aniline derivatives are readily absorbed through lungs. |

| Body | Tyvek® Lab Coat or chemically resistant apron. | Prevents dermal absorption via clothing contamination. |

| Eye | Chemical Splash Goggles. | Pyrroles and amines are severe eye irritants/corrosives. |

Storage & Stability

-

Atmosphere: Store under Argon or Nitrogen . Anilines and pyrroles are prone to oxidation (darkening) upon air exposure.

-

Temperature: 2–8°C (Refrigerated).

-

Container: Amber glass vial with Teflon-lined cap.

-

Incompatibilities: Strong oxidizing agents, acids (protonation of the pyrrole ring can lead to polymerization), acid chlorides, anhydrides.

Emergency Response (First Aid)

-

Inhalation: Move to fresh air immediately. Administer oxygen if breathing is difficult. Seek immediate medical attention (suspect Methemoglobinemia).

-

Skin Contact: Wash with polyethylene glycol 300 (PEG 300) or ethanol/soap mix, then copious water. Do not use hot water (increases absorption).

-

Eye Contact: Rinse for 15+ minutes. Lifting eyelids is crucial.

Part 4: Synthesis Protocol (Paal-Knorr Condensation)

Objective: Selective mono-protection of 2,6-diaminotoluene to yield 3-(2,5-Dimethyl-pyrrol-1-yl)-2-methyl-phenylamine.

Reaction Scheme

The synthesis utilizes the Paal-Knorr reaction, condensing the 1,4-diketone (2,5-hexanedione) with one of the primary amine groups.

Caption: Figure 2. Selective Paal-Knorr synthesis pathway minimizing bis-pyrrole formation.

Step-by-Step Methodology

Reagents:

-

2,6-Diaminotoluene (CAS 823-40-5): 12.2 g (100 mmol)

-

2,5-Hexanedione (CAS 110-13-4): 11.4 g (100 mmol)

-

Acetic Acid (Glacial): 1.0 mL (Catalytic)

-

Solvent: Toluene or Benzene (for azeotropic water removal)

Procedure:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

-

Dissolution: Dissolve 2,6-diaminotoluene in 100 mL of Toluene under an Argon atmosphere.

-

Addition: Add 2,5-hexanedione and catalytic acetic acid.

-

Note: To maximize mono-substitution, add the diketone dropwise to the refluxing amine solution (Inverse addition) if high selectivity is required.

-

-

Reflux: Heat the mixture to reflux (110°C). Monitor water collection in the Dean-Stark trap. Reaction is typically complete when theoretical water (3.6 mL for 100 mmol) is collected (approx. 4–12 hours).

-

Work-up:

-

Cool to room temperature.[2]

-

Wash the organic phase with

(sat. aq.) to remove acid catalyst. -

Wash with Brine, dry over

, and filter.

-

-

Purification:

-

Concentrate in vacuo.

-

Crucial Step: The crude will contain the target mono-pyrrole and the bis-pyrrole impurity.

-

Column Chromatography: Silica Gel. Eluent: Hexane/Ethyl Acetate gradient (Start 9:1). The bis-pyrrole is less polar and elutes first. The target mono-amine is more polar.

-

Characterization (Expected)

-

Appearance: Off-white to tan solid or viscous oil (darkens on air).

-

NMR (CDCl

-

2.0–2.1 ppm (s, 6H, Pyrrole-CH

-

2.2 ppm (s, 3H, Ar-CH

-

3.6 ppm (br s, 2H, NH

- 5.9 ppm (s, 2H, Pyrrole-CH)

- 6.5–7.2 ppm (m, 3H, Aromatic protons)

-

2.0–2.1 ppm (s, 6H, Pyrrole-CH

Part 5: References

-

Paal-Knorr Reaction Mechanism: Amarnath, V., et al. "Intermediates in the Paal-Knorr synthesis of pyrroles." Journal of Organic Chemistry 60.2 (1995): 301-307. Link

-

Neurotoxicity of 2,5-Hexanedione: Spencer, P. S., et al.[3] "The nervous system and toxic chemicals: Overview of the neurotoxicity of solvents." Environmental Health Perspectives 63 (1985): 113-120. Link

-

Aniline Toxicity & Methemoglobinemia: Kiese, M. "Methemoglobinemia: A Comprehensive Treatise." CRC Press (1974).

-

Synthesis of Pyrrolyl-Anilines: Trost, B. M., & Doherty, G. A. "An Asymmetric Synthesis of the Pyrrole Alkaloid (−)-O-Methyl-mukonal." Journal of the American Chemical Society 122.16 (2000): 3801-3810. Link

-

GHS Classification Data (Parent Compounds): PubChem Laboratory Chemical Safety Summary (LCSS) for 2,6-Diaminotoluene (CAS 823-40-5). Link

Sources

A Technical Guide to Emerging Research Frontiers for Novel Pyrrole Derivatives

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone of medicinal chemistry and materials science, forming the structural core of vital biological molecules like heme and chlorophyll, as well as blockbuster drugs such as atorvastatin (Lipitor) and sunitinib (Sutent).[1][2] Its remarkable versatility, stemming from its unique electronic properties and synthetic tractability, ensures its continued relevance.[1][3] However, the landscape of pyrrole research is far from static. Persistent challenges in therapeutic areas like oncology, infectious diseases, and neurodegeneration demand constant innovation. This guide illuminates promising, high-impact research avenues for novel pyrrole derivatives, moving beyond established applications to explore frontiers in synthetic methodology, untapped therapeutic targets, and advanced materials. We will dissect the causality behind experimental strategies, provide actionable protocols, and present data-driven insights to empower the next generation of discovery.

The Enduring Significance of the Pyrrole Scaffold

The pyrrole scaffold is one of nature's preferred building blocks, a testament to its stability and functional adaptability.[4] Its nitrogen atom provides a crucial hydrogen bond donor/acceptor site, essential for molecular recognition at enzyme active sites, while the aromatic ring serves as a rigid scaffold for orienting pharmacophoric substituents.[1] This combination has led to its incorporation in a vast array of FDA-approved drugs.[1][4] The ongoing challenge and opportunity lie in developing new generations of pyrrole derivatives that exhibit enhanced potency, greater selectivity, and novel mechanisms of action to address unmet medical needs.[5][6]

Frontier Synthetic Strategies: Building the Next Generation of Pyrroles

While classical methods like the Paal-Knorr and Hantzsch syntheses remain foundational, modern organic chemistry is pushing the boundaries of efficiency, sustainability, and complexity.[7][8] Future research should focus on methodologies that offer rapid access to diverse and highly functionalized pyrrole libraries.

Green and Catalytic Approaches

The principles of green chemistry are paramount for sustainable drug development.[9] Recent research highlights the move away from harsh conditions and stoichiometric reagents towards milder, catalytic systems.

-

Rationale for Selection: Heterogeneous catalysts, such as nano sulfated zirconia or L-tryptophan, offer significant advantages over traditional acid or base catalysts.[10] They are often more stable, easily separable from the reaction mixture (allowing for recycling), and can operate under solvent-free or aqueous conditions, drastically reducing the environmental footprint.[8][10] Microwave-assisted synthesis further aligns with green principles by dramatically reducing reaction times and energy consumption.[11]

Workflow for Green Synthesis of N-Aryl Pyrroles

Caption: Workflow for a green, catalyst-recyclable synthesis of N-substituted pyrroles.

Experimental Protocol: L-Tryptophan-Catalyzed Paal-Knorr Synthesis

This protocol provides a robust, environmentally benign method for synthesizing N-substituted pyrroles, adapted from modern methodologies.[8]

-

Reactant Preparation: In a 10 mL microwave reaction vessel, combine hexane-2,5-dione (1 mmol), the desired aromatic amine (1 mmol), and L-tryptophan (0.1 mmol, 10 mol%).

-

Reaction Execution: Seal the vessel and place it in a microwave synthesizer. Irradiate the mixture at 70°C for 1-2 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).

-

Causality Note: L-tryptophan, a natural amino acid, acts as a bifunctional organocatalyst. Its carboxylic acid group protonates the dione's carbonyl, activating it for nucleophilic attack, while the amine moiety can facilitate proton transfers.[8] The solvent-free condition increases reactant concentration, accelerating the reaction.

-

-

Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Add ethyl acetate (10 mL) and filter the mixture to recover the L-tryptophan catalyst. The catalyst can be washed with fresh solvent, dried, and reused.

-

Isolation: Concentrate the filtrate under reduced pressure. Purify the crude product using silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the pure N-substituted pyrrole.[8]

-

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

High-Impact Therapeutic Research Areas

The true potential of novel pyrrole derivatives lies in their application to complex diseases. The following areas represent fertile ground for discovery, where the pyrrole scaffold can be engineered to interact with novel and high-value biological targets.

Oncology: Beyond Kinase Inhibition

While pyrrole-based kinase inhibitors like Sunitinib are clinical mainstays, significant opportunities exist in targeting other hallmarks of cancer.[5][12] A key area of interest is the inhibition of protein-protein interactions (PPIs) that are critical for tumor survival, such as the Bcl-2 family of apoptosis regulators.[5][12]

-

Scientific Rationale: Cancer cells often overexpress anti-apoptotic proteins like Bcl-2, which sequester pro-apoptotic proteins (e.g., Bax, Bak), preventing cell death. A novel pyrrole derivative could be designed to mimic the binding motif of a pro-apoptotic protein, competitively binding to Bcl-2 and liberating Bax/Bak to initiate apoptosis.[5] This strategy directly restores the cell's natural suicide pathway.

Signaling Pathway: Pyrrole Derivative as a Bcl-2 Inhibitor

Caption: Pyrrole derivative inhibiting Bcl-2, releasing Bax/Bak to trigger apoptosis.

Infectious Diseases: Combating Antimicrobial Resistance

The rise of multidrug-resistant (MDR) bacteria presents a global health crisis. Pyrrole derivatives, including natural products like pyrrolnitrin, have long been known for their antimicrobial properties.[4][13] A promising research direction is the development of pyrroles that inhibit novel bacterial targets or act as resistance breakers.

-

Research Focus: A key bacterial enzyme is DNA gyrase (a type II topoisomerase), which is essential for DNA replication and repair.[14] Pyrrolo[2,3-d]pyrimidine scaffolds have shown potent, dual-targeting activity against both DNA gyrase (GyrB) and the related topoisomerase IV (ParE), which is crucial for broad-spectrum activity.[14]

-

Data-Driven Insights: Structure-activity relationship (SAR) studies are critical. By synthesizing a library of derivatives and testing their activity against key pathogens, researchers can identify crucial pharmacophoric features. For example, the addition of specific phenyl rings or halogen atoms can dramatically increase potency.[14][15]

| Compound ID | Staphylococcus aureus (MRSA) Zone of Inhibition (mm) | Escherichia coli Zone of Inhibition (mm) | Candida albicans Zone of Inhibition (mm) |

| Pyrrole-3b | 20 | 15 | 15 |

| Pyrrole-3c | 16 | 14 | 24 |

| Pyrrole-3d | 15 | 22 | 20 |

| Pyrrole-3e | 23 | 20 | 17 |

| Ciprofloxacin | 24 | 22 | N/A |

| Clotrimazole | N/A | N/A | 18 |

| A summary of antimicrobial activity for a series of novel pyrrole derivatives, with higher values indicating greater potency. Data synthesized from representative studies.[15] |

Neuroinflammation and Degenerative Diseases

Neuroinflammation is a key pathological driver in diseases like Alzheimer's and Parkinson's.[16][17] Microglia, the brain's resident immune cells, can become chronically activated, releasing pro-inflammatory cytokines and reactive oxygen species (ROS) that damage neurons.[18] Pyrrole derivatives offer a promising scaffold for developing agents that can modulate these neuroinflammatory pathways.

-

Mechanism of Action: A critical pathway in neuroinflammation is mediated by cyclooxygenase-2 (COX-2).[19] Lipopolysaccharide (LPS), a bacterial endotoxin, can be used in vitro to simulate an inflammatory state in neuronal cell lines (e.g., PC12), leading to increased COX-2 expression, ROS production, and subsequent cell death.[16][19] Novel pyrrolo[3,4-d]pyridazinone derivatives have been shown to act as selective COX-2 inhibitors.[16] By suppressing the COX-2/PGE2 pathway, these compounds can reduce ROS levels, protect against DNA damage, and improve neuronal cell viability and neurite outgrowth.[17][19][20]

-

Experimental Validation: Researchers can pre-treat neuronal cells with novel pyrrole compounds before exposing them to LPS. The neuroprotective effects can be quantified using assays for cell viability (MTT), ROS production (DCF-DA), and apoptosis (Annexin V/PI).[20] The most effective compounds can significantly reverse the neurotoxic effects induced by the inflammatory stimulus.[17][20]

Pyrroles in Materials Science: Beyond Medicine

The unique electronic properties of the pyrrole ring make it an ideal monomer for creating functional materials. Research in this area is rapidly expanding, with applications in electronics and environmental monitoring.

-

Conductive Polymers: Polypyrrole (PPy) is an intrinsically conductive polymer with good environmental stability and biocompatibility.[21] Research is focused on creating PPy-based nanocomposites (e.g., with graphene or metal oxides) to enhance sensor performance.[21] These materials are highly promising for developing flexible, low-cost gas sensors capable of detecting volatile organic compounds (VOCs) like ammonia or hydrogen sulfide with high sensitivity.[21][22]

-

Chemosensors: The pyrrole scaffold can be incorporated into molecularly imprinted polymers (MIPs).[23] In this technique, a polymer network is formed around a target molecule (the template). After the template is removed, it leaves behind a cavity that is perfectly shaped to selectively re-bind the target.[24] Pyrrole-based MIPs are being developed as robust and highly selective electrochemical sensors for detecting environmental pollutants, herbicides, or even disease biomarkers in complex samples.[23][24]

Future Outlook and Unexplored Trajectories

The future of pyrrole research is bright and multidisciplinary. Key trajectories include:

-

Targeted Drug Delivery: Conjugating potent pyrrole-based cytotoxins to antibodies or nanoparticles to achieve targeted delivery to cancer cells, minimizing off-target toxicity.

-

Biocatalysis: Engineering enzymes to perform selective C-H functionalization on the pyrrole ring, providing access to novel derivatives that are difficult to obtain through traditional synthesis.[8]

-

Smart Materials: Developing pyrrole-based materials that respond to external stimuli (e.g., pH, light, temperature) for applications in controlled drug release, diagnostics, and soft robotics.[25]

By pursuing these innovative avenues, the scientific community can continue to unlock the immense potential of the pyrrole scaffold, translating fundamental chemical research into tangible solutions for medicine and technology.

References

-

Amina, B., & Redouane, B. (2025). Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010. Current Topics in Medicinal Chemistry, 25(5), 461-492. Available from: [Link]

-

Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. (n.d.). Journal of Heterocyclic Chemistry. Available from: [Link]

-

Abd El-Hameed, R. H., Sayed, A. I., Ali, S. M., Mosa, M. A., Khoder, Z. M., & Fatahala, S. S. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2183–2198. Available from: [Link]

-

Mateev, E., Georgieva, M., & Zlatkov, A. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences, 25, 24–40. Available from: [Link]

-

Mateev, E., Georgieva, M., & Zlatkov, A. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. ResearchGate. Available from: [Link]

-

Mateev, E., Georgieva, M., & Zlatkov, A. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. PubMed. Available from: [Link]

-

Mateev, E., Georgieva, M., & Zlatkov, A. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Semantic Scholar. Available from: [Link]

-

Recent Advancements in Pyrrole Synthesis. (2021). Synthesis, 53(9), 1531-1555. Available from: [Link]

-

Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships. (2024). European Journal of Medicinal Chemistry, 273, 116470. Available from: [Link]

-

Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. (2023). Molecules, 28(23), 7894. Available from: [Link]

-

Recent Progress for the Synthesis of Pyrrole Derivatives – An Update. (2024). ChemistrySelect. Available from: [Link]

-

Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development. (n.d.). LinkedIn. Available from: [Link]

-

Abd El-Hameed, R. H., et al. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. PMC. Available from: [Link]

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2023). Molecules, 28(11), 4349. Available from: [Link]

-

RECENT ADVANCES IN THE SYNTHESIS OF PYRROLE DERIVATIVES: MECHANISM. (n.d.). International Journal of Progressive Research in Engineering Management and Science. Available from: [Link]

-

Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. (2019). Research Journal of Pharmacy and Technology, 12(9), 4251-4256. Available from: [Link]

-

Recent Progress for the Synthesis of Pyrrole Derivatives – An Update. (2024). ResearchGate. Available from: [Link]

-

Green Synthesis of Pyrrole Derivatives. (2018). Current Organic Synthesis, 15(6), 776-802. Available from: [Link]

-

Kaur, R., Rani, V., Abbot, V., et al. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Journal of Pharmaceutical Chemistry & Chemical Science. Available from: [Link]

-

A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. (2019). Oriental Journal of Chemistry, 35(1). Available from: [Link]

-

Effect of Novel Pyrrolo[3,4- d]pyridazinone Derivatives on Lipopolysaccharide-Induced Neuroinflammation. (2020). Cells, 9(2), 383. Available from: [Link]

-

Effect of Novel Pyrrolo[3,4-d]pyridazinone Derivatives on Lipopolysaccharide-Induced Neuroinflammation. (2020). MDPI. Available from: [Link]

-

One-pot Green Synthesis of Pyrrole Derivatives Catalyzed by Nano Sulfated Zirconia as a Solid Acid Catalyst. (2025). ResearchGate. Available from: [Link]

-

A sustainable catalytic pyrrole synthesis. (2025). Green Chemistry. Available from: [Link]

-

Rajendraprasad, N. (2022). Applications of Pyrrole Based Molecularly Imprinted Polymers as Analytical Sensors: a Review. Portugaliae Electrochimica Acta, 40(4), 273-303. Available from: [Link]

-

In vitro and In silico Molecular Modeling Studies of Newly Synthesized Pyrrole Derivatives for their Antimicrobial and Anticancer Properties. (2024). Current Topics in Medicinal Chemistry. Available from: [Link]

-

Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. (2023). Iranian Journal of Pharmaceutical Research. Available from: [Link]

-

Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. (2024). Antioxidants, 13(5), 586. Available from: [Link]

-

Conducting Polymers-Based Gas Sensors: Principles, Materials, and Applications. (2024). Polymers, 16(13), 1774. Available from: [Link]

-

Polypyrrole-based sensors for volatile organic compounds (VOCs) sensing and capturing: A comprehensive review. (2024). ResearchGate. Available from: [Link]

-

Fluorescent materials for pH sensing and imaging based on novel 1,4-diketopyrrolo-[3,4-c]pyrrole dyes. (2017). Journal of Materials Chemistry C, 5(21), 5176-5184. Available from: [Link]

-

Electropolymerised Polypyrroles as Active Layers for Molecularly Imprinted Sensors: Fabrication and Applications. (2022). Chemosensors, 10(7), 263. Available from: [Link]

-

Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. (2023). PubMed. Available from: [Link]

Sources

- 1. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development | Expert Analysis & News China [chemheterocycles.com]

- 2. scispace.com [scispace.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. mdpi.com [mdpi.com]

- 5. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]

- 6. researchgate.net [researchgate.net]

- 7. benthamdirect.com [benthamdirect.com]

- 8. ijprems.com [ijprems.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. Effect of Novel Pyrrolo[3,4- d]pyridazinone Derivatives on Lipopolysaccharide-Induced Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Effect of Novel Pyrrolo[3,4-d]pyridazinone Derivatives on Lipopolysaccharide-Induced Neuroinflammation [mdpi.com]

- 20. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Electropolymerised Polypyrroles as Active Layers for Molecularly Imprinted Sensors: Fabrication and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Fluorescent materials for pH sensing and imaging based on novel 1,4-diketopyrrolo-[3,4-c]pyrrole dyes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline via Paal-Knorr Reaction

Abstract

This document provides a comprehensive guide for the synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline, a valuable substituted pyrrole derivative. The synthesis is achieved through the Paal-Knorr reaction, a classic and efficient method for the construction of the pyrrole ring system.[1][2] These application notes are intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, and critical insights into process optimization and troubleshooting.

Introduction: The Paal-Knorr Reaction in Heterocyclic Chemistry

The Paal-Knorr synthesis is a cornerstone in heterocyclic chemistry, providing a robust and versatile route to substituted furans, thiophenes, and most notably, pyrroles.[3][4] The reaction facilitates the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions, to yield the corresponding pyrrole derivative.[1][5] Its operational simplicity and generally high yields have established it as a preferred method for accessing the pyrrole scaffold, a privileged structural motif present in a vast array of pharmaceuticals, natural products, and advanced materials.[1]

The synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline involves the reaction of acetonylacetone (a 1,4-dicarbonyl compound) with 3-aminoaniline (a primary aromatic amine). This specific molecule holds potential as a building block in medicinal chemistry and materials science due to the presence of a reactive amino group on the phenyl ring, which allows for further functionalization.

Reaction Mechanism: Elucidating the Pathway to Pyrrole Formation

The mechanism of the Paal-Knorr pyrrole synthesis has been a subject of detailed investigation.[2][3] The currently accepted pathway involves the initial formation of a hemiaminal, followed by cyclization and dehydration.[2][3][4]

The key steps are as follows:

-

Nucleophilic Attack and Hemiaminal Formation: The reaction commences with the nucleophilic attack of the primary amine (3-aminoaniline) on one of the carbonyl groups of the 1,4-dicarbonyl compound (acetonylacetone). This initial step forms a hemiaminal intermediate.[3]

-

Intramolecular Cyclization: The nitrogen atom of the hemiaminal then performs an intramolecular nucleophilic attack on the second carbonyl group. This ring-closing step results in the formation of a 2,5-dihydroxytetrahydropyrrole derivative.[1][3] This cyclization is often the rate-determining step of the reaction.[2][6]

-

Dehydration and Aromatization: The cyclic intermediate subsequently undergoes a two-step dehydration process, eliminating two molecules of water to form the stable, aromatic pyrrole ring.[6]

Acid catalysis is often employed to accelerate the reaction by protonating a carbonyl group, thereby increasing its electrophilicity and facilitating the initial nucleophilic attack by the amine.[3] However, strongly acidic conditions (pH < 3) can favor the formation of furan byproducts.[5]

Figure 1: General mechanism of the Paal-Knorr pyrrole synthesis.

Experimental Protocol: Synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline

This protocol outlines a reliable method for the synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Supplier |

| 3-Aminoaniline | C₆H₈N₂ | 108.14 | 108-45-2 | Sigma-Aldrich |

| Acetonylacetone (2,5-Hexanedione) | C₆H₁₀O₂ | 114.14 | 110-13-4 | Sigma-Aldrich |

| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | 64-19-7 | Fisher Scientific |

| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | VWR |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Sigma-Aldrich |

| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | Fisher Scientific |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Sigma-Aldrich |

Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Melting point apparatus

-

NMR spectrometer

-

Mass spectrometer

-

FT-IR spectrometer

Step-by-Step Procedure

Figure 2: Experimental workflow for the synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline.

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminoaniline (5.41 g, 50 mmol) in ethanol (50 mL). To this solution, add acetonylacetone (5.71 g, 50 mmol).

-

Catalyst Addition: Add glacial acetic acid (2.86 mL, 50 mmol) to the reaction mixture. The addition of a weak acid like acetic acid is known to accelerate the reaction.[5]

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 30:70 v/v) as the eluent. The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting residue, add ethyl acetate (100 mL) and a saturated aqueous solution of sodium bicarbonate (50 mL) to neutralize the acetic acid. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with brine (2 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline as a solid.

Expected Yield and Physical Properties

-

Appearance: Off-white to light brown solid.

-

Molecular Formula: C₁₂H₁₄N₂[7]

-

Molecular Weight: 186.25 g/mol [7]

-

Expected Yield: 75-85%

Characterization of 3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

-

¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons of the aniline and pyrrole rings, as well as singlets for the two methyl groups on the pyrrole ring and the amine protons.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of the 12 distinct carbon atoms in the molecule.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the product (m/z = 186.25).[7]

-

FT-IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and methyl groups, and C=C stretching of the aromatic rings.

Troubleshooting and Optimization

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low Yield | Incomplete reaction. | Increase reaction time and/or temperature. Consider using microwave irradiation to potentially reduce reaction times and improve yields.[8] |

| Degradation of starting materials or product. | Avoid excessively high temperatures or prolonged reaction times. Use a milder acid catalyst if degradation is suspected.[8] | |

| Formation of Furan Byproduct | Reaction conditions are too acidic. | The formation of a furan byproduct can occur through the acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound.[8] Ensure the pH is not excessively low. Using a weaker acid or a smaller amount of catalyst can minimize this side reaction. |

| Formation of Polymeric Byproducts | High temperatures or highly acidic conditions. | Lower the reaction temperature and run the reaction for a longer duration. A milder catalyst can also help mitigate polymerization.[8] |

| Difficult Purification | Presence of closely related impurities. | Optimize the column chromatography conditions (e.g., solvent system, gradient). Recrystallization may be a viable alternative or additional purification step. |

Conclusion

The Paal-Knorr reaction provides an efficient and straightforward method for the synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline. The protocol detailed in these application notes, when coupled with careful monitoring and appropriate characterization, should enable researchers to reliably obtain this valuable compound for further applications in drug discovery and materials science.

References

-

Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]

-

Wikipedia. Paal–Knorr synthesis. [Link]

-

Royal Society of Chemistry. A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis. [Link]

-

RGM College of Engineering and Technology. Paal–Knorr synthesis of pyrroles. [Link]

-

Organic Chemistry Portal. Pyrrole synthesis. [Link]

-

Royal Society of Chemistry. The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. [Link]

-

Royal Society of Chemistry. The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. [Link]

-

ResearchGate. Optimization of the reaction conditions a. [Link]

-

PubChem. 3-(2,5-Dimethyl-1H-pyrrol-1-yl)aniline. [Link]

-

National Center for Biotechnology Information. Real-time monitoring of the reaction between aniline and acetonylacetone using extractive electorspray ionization tandem mass spectrometry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rgmcet.edu.in [rgmcet.edu.in]

- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 3-(2,5-Dimethyl-1H-pyrrol-1-yl)aniline | C12H14N2 | CID 648465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

HPLC-MS/MS method development for 3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline

Application Note: High-Sensitivity Quantitation of 3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline by HPLC-MS/MS

Executive Summary

This application note details a robust HPLC-MS/MS methodology for the trace quantification of 3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline (referred to herein as 3-DMPA ). This compound is a specific genotoxic impurity (GTI) often formed via the Paal-Knorr reaction when m-phenylenediamine (a common starting material) reacts with 2,5-hexanedione (a diketone impurity or metabolite).

Given the regulatory stringency outlined in ICH M7 , this method is designed to achieve a Limit of Quantitation (LOQ) in the sub-ppm range (typically <1.0 ppm relative to API), utilizing a Triple Quadrupole Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Analyte Characterization & Method Strategy

Effective method development requires a deep understanding of the analyte's physicochemical behavior.

| Property | Value | Implication for Method Design |

| Structure | Aniline ring substituted with a 2,5-dimethylpyrrole.[1][2][3] | Contains both a basic amine and a hydrophobic aromatic system. |

| Molecular Weight | 186.25 g/mol | Precursor ion [M+H]⁺ = 187.1 m/z . |

| pKa | ~3.8 (Aniline amine) | The aniline nitrogen is less basic than typical alkyl amines due to the electron-withdrawing nature of the pyrrole ring, but it is still protonatable. Acidic mobile phase (pH ~2-3) is essential for stable ionization in ESI+. |

| LogP | ~2.17 | Moderately hydrophobic. Retains well on C18 or Phenyl-Hexyl stationary phases. |

| Solubility | Low in water; High in MeOH/ACN | Diluents should contain at least 20-30% organic solvent to prevent precipitation or adsorption to vials. |

Scientific Rationale for Conditions

-

Stationary Phase: A Phenyl-Hexyl column is recommended over standard C18. The pi-pi interactions provided by the phenyl ligand offer superior selectivity for separating the aromatic 3-DMPA from the likely aromatic API matrix (e.g., m-phenylenediamine derivatives).

-

Ionization Source: Electrospray Ionization (ESI) in Positive Mode is selected.[4] The primary aniline amine is the sole protonation site. APCI could be an alternative if matrix suppression is high, but ESI generally offers better sensitivity for this mass range.

Experimental Protocol

Reagents and Materials[5][6][7][8]

-

Reference Standard: 3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline (>98% purity).

-

Solvents: LC-MS Grade Acetonitrile (ACN) and Methanol (MeOH).

-

Additives: LC-MS Grade Formic Acid (FA).

-

Water: Milli-Q (18.2 MΩ·cm).

Solution Preparation

-

Stock Solution (1.0 mg/mL): Dissolve 10 mg of 3-DMPA in 10 mL of Methanol. Sonicate for 5 minutes. Store at 2-8°C.

-

Intermediate Standard (10 µg/mL): Dilute Stock 1:100 in 50:50 Water:Acetonitrile.

-

Working Standards: Prepare serial dilutions in the Diluent (0.1% Formic Acid in 10% ACN/Water) to cover the range of 1.0 ng/mL to 1000 ng/mL.

-

Note: Matching the Diluent to the initial mobile phase composition prevents peak distortion (solvent effects) for early eluting peaks.

-

LC-MS/MS Conditions

Chromatographic Parameters:

-

System: UHPLC (e.g., Agilent 1290 / Waters Acquity).

-

Column: Waters XBridge Phenyl-Hexyl XP, 2.5 µm, 2.1 x 100 mm (or equivalent).

-

Column Temp: 40°C.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5.0 µL.

-

Mobile Phase A: 0.1% Formic Acid in Water.[5]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Program:

| Time (min) | %A | %B | Curve |

|---|---|---|---|

| 0.00 | 95 | 5 | Initial |

| 1.00 | 95 | 5 | Hold |

| 6.00 | 10 | 90 | Linear Ramp |

| 7.50 | 10 | 90 | Wash |

| 7.60 | 95 | 5 | Re-equilibrate |

| 10.00 | 95 | 5 | End |

Mass Spectrometry Parameters (Source):

-

Source: ESI Positive.

-

Capillary Voltage: 3.5 kV.

-

Desolvation Temp: 450°C.

-

Gas Flow: 800 L/hr (Nitrogen).

-

Cone Voltage: Optimized per instrument (start at 30V).

MRM Transitions (Must be experimentally tuned):

| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | Cone (V) | Collision (eV) | Type |

|---|---|---|---|---|---|---|

| 3-DMPA | 187.1 | 172.1 | 50 | 30 | 20 | Quantifier (Loss of -CH3) |

| 3-DMPA | 187.1 | 156.1 | 50 | 30 | 35 | Qualifier |

| 3-DMPA | 187.1 | 93.1 | 50 | 30 | 45 | Qualifier (Aniline ring) |

Critical Optimization Step: The transition 187.1 -> 172.1 (loss of methyl from the pyrrole ring) is typically the most abundant. However, ensure specificity by checking blank API matrices, as simple methylated anilines might share fragments.

Workflow Visualization

The following diagram outlines the logical flow for sample preparation and data decision-making.

Figure 1: Sample preparation and decision workflow for 3-DMPA analysis.

Method Validation Guidelines (ICH Q2)

To ensure the method is "fit for purpose," the following validation parameters must be executed: